
2,7-Dimethylidene-2,7-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethylidene-2,7-dihydrophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two methylene groups at positions 2 and 7 of the phenanthrene skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylidene-2,7-dihydrophenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene as the core structure.
Functionalization: The phenanthrene undergoes functionalization at positions 2 and 7 to introduce the methylene groups. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,7-Dimethylidene-2,7-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of methyl-substituted phenanthrene derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
科学的研究の応用
2,7-Dimethylidene-2,7-dihydrophenanthrene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of polycyclic aromatic hydrocarbons with biological systems.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2,7-Dimethylidene-2,7-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with DNA and proteins, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound with a similar aromatic structure but without the methylene groups.
9,10-Dihydrophenanthrene: A derivative with hydrogenation at positions 9 and 10.
2,7-Dihydroxyphenanthrene: A hydroxylated derivative with hydroxyl groups at positions 2 and 7.
Uniqueness
2,7-Dimethylidene-2,7-dihydrophenanthrene is unique due to the presence of methylene groups at specific positions, which imparts distinct electronic and steric properties. These features make it valuable for specific applications in medicinal chemistry and materials science, where such structural modifications can enhance the compound’s functionality and performance.
特性
CAS番号 |
850661-43-7 |
|---|---|
分子式 |
C16H12 |
分子量 |
204.27 g/mol |
IUPAC名 |
2,7-dimethylidenephenanthrene |
InChI |
InChI=1S/C16H12/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15/h3-10H,1-2H2 |
InChIキー |
UGVWFBNYYUTBLQ-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CC2=C3C=CC(=C)C=C3C=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)
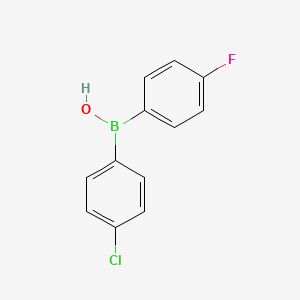
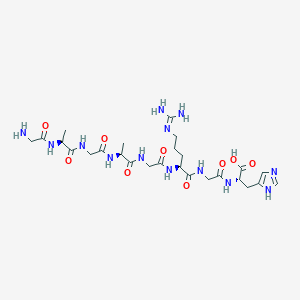

![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
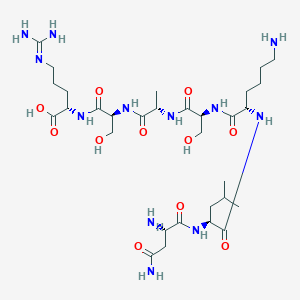
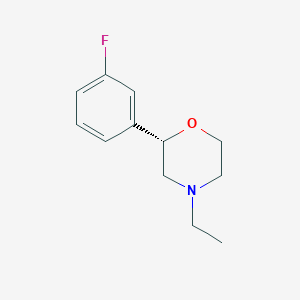
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
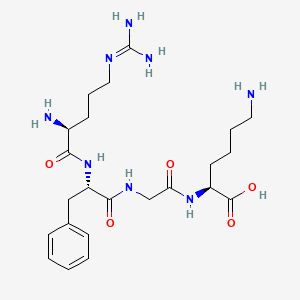
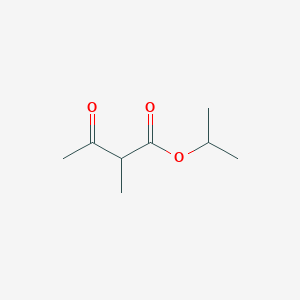
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
